4-Cyclopropanecarbonyloxane
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Overview
Description
4-Cyclopropanecarbonyloxane is an organic compound with the molecular formula C9H14O2 It is characterized by a cyclopropane ring attached to a carbonyl group and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropanecarbonyloxane typically involves the reaction of cyclopropanecarbonyl chloride with oxane under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropanecarbonyloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
4-Cyclopropanecarbonyloxane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropanecarbonyloxane involves its interaction with specific molecular targets. The cyclopropane ring and carbonyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The oxane ring can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Cyclopropanecarboxylic acid: Similar structure but lacks the oxane ring.
Cyclopropanecarbonyl chloride: Precursor in the synthesis of 4-Cyclopropanecarbonyloxane.
Oxane derivatives: Compounds with similar oxane ring structures but different substituents.
Uniqueness: this compound is unique due to the combination of the cyclopropane ring, carbonyl group, and oxane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
cyclopropyl(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(7-1-2-7)8-3-5-11-6-4-8/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKXQRPKQKTOBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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